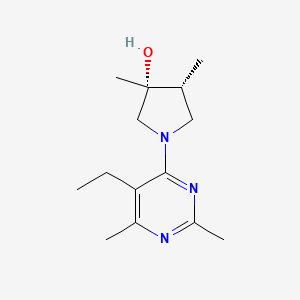
(3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrimidinyl-pyrrolidinol compounds involves several steps, including low-temperature aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intricate strategies like intramolecular Friedel-Crafts and Diels-Alder reactions. These methods aim at constructing the pyrimidine ring and introducing the desired substituents in a controlled manner to achieve the target molecular structure (Wijtmans et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrimidinyl-pyrrolidinol derivatives is characterized by nonplanar pyrimidine rings with a boat conformation, facilitating various intra- and intermolecular interactions. These interactions include hydrogen bonding, which plays a crucial role in the dimer formation in the solid state, as evidenced in compounds with similar structures (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinyl-pyrrolidinol derivatives is influenced by their ability to form dimers through hydrogen bonds. These compounds exhibit interesting antioxidant properties due to their structure, particularly the pyridinol moiety, which reacts with peroxyl radicals, demonstrating their potential as chain-breaking antioxidants (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as absorption maxima and NMR chemical shifts, are closely linked to the molecular structure of pyrimidinyl-pyrrolidinol compounds. The presence of dimers in the solid state and the formation of heteronuclear hydrogen bonds significantly influence these properties, as revealed through spectroscopic studies (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity and stability, are determined by their molecular structure and the presence of functional groups. Studies have shown that certain pyrimidinyl-pyrrolidinol derivatives are highly effective phenolic chain-breaking antioxidants, highlighting their chemical robustness and potential applications in protecting against oxidative stress (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
(3R,4R)-1-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-3,4-dimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-6-12-10(3)15-11(4)16-13(12)17-7-9(2)14(5,18)8-17/h9,18H,6-8H2,1-5H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIBBUMISPZVKH-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CC(C(C2)(C)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(N=C1N2C[C@H]([C@@](C2)(C)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(5-ethyl-2,6-dimethyl-4-pyrimidinyl)-3,4-dimethyl-3-pyrrolidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

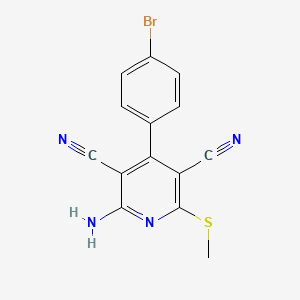
![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
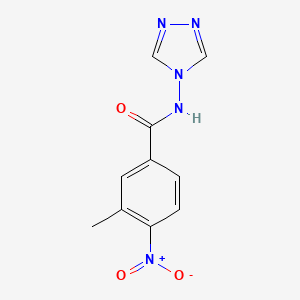
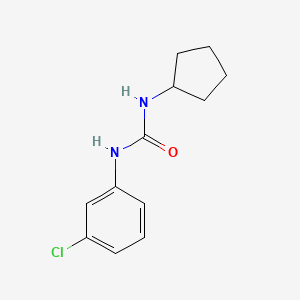
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
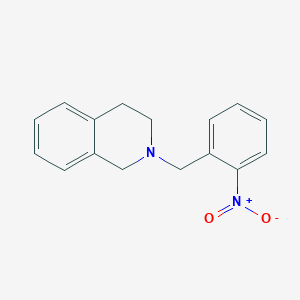

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
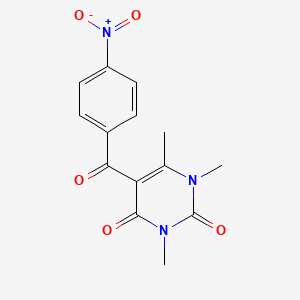
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)